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Compound of Interest

Compound Name: Carbidopa-d3

Cat. No.: B12419213 Get Quote

A deep dive into the bioequivalence assessment of Levodopa/Carbidopa formulations, with a

focus on the pivotal role of the deuterated internal standard, Carbidopa-d3. This guide

provides researchers, scientists, and drug development professionals with a comparative

analysis of pharmacokinetic data, detailed experimental protocols, and visual workflows to

support the development of generic and novel drug products for Parkinson's disease.

The combination of Levodopa and Carbidopa remains the cornerstone of treatment for

Parkinson's disease. As various formulations of this critical drug combination become available,

establishing bioequivalence is a crucial step in ensuring comparable safety and efficacy to the

reference product. This guide explores the methodologies and data from several

bioequivalence studies, highlighting the use of Carbidopa-d3 as a stable isotope-labeled

internal standard in sensitive LC-MS/MS analytical methods for accurate quantification.

Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters from bioequivalence studies

comparing different Levodopa/Carbidopa formulations. These studies typically involve single-

dose, randomized, crossover designs in healthy volunteers under fasting conditions.

Table 1: Bioequivalence of Levodopa/Carbidopa 25 mg/250 mg Tablets
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Formulati
on

Analyte
Cmax
(ng/mL)

AUC(0-t)
(ng·h/mL)

AUC(0-∞)
(ng·h/mL)

Tmax (h) t1/2 (h)

Test

Product
Levodopa

1051.8 ±

420

2006.4 ±

452

2040.3 ±

452

0.5 (0.33-

2.50)
-

Reference

Product
Levodopa

1103.4 ±

447

2125.0 ±

409

2157.0 ±

410

0.75 (0.33-

2.5)
-

Ratio (90%

CI)
Levodopa

0.95 (0.86-

1.04)

0.93 (0.86-

1.00)
- - -

Test

Product
Carbidopa

105.7 ±

45.4

338.2 ±

103

354.2 ±

106

1.0 (0.5-

4.0)
-

Reference

Product
Carbidopa

111.4 ±

45.8

358.5 ±

108

374.9 ±

111

1.25 (0.5-

4.0)
-

Ratio (90%

CI)
Carbidopa

0.95 (0.87-

1.04)

0.93 (0.86-

1.00)
- - -

Data

presented

as

arithmetic

mean ±

SD, with

Tmax as

median

(range).

The 90%

confidence

intervals

for the

geometric

mean

ratios of

Cmax and

AUC(0-t)

for both

Levodopa
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and

Carbidopa

were within

the

acceptance

range of

80-125%.

[1]

Table 2: Bioequivalence of Levodopa-Carbidopa Intestinal Gel (LCIG) Formulations
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Formulati
on

Analyte Cmax AUCt AUCinf
Tmax
(median,
h)

t1/2
(harmoni
c mean,
h)

LCIG-HV

(Test)
Levodopa

4% higher

PE

Comparabl

e PE

Comparabl

e PE
1.0 1.6

LCIG-LV

(Reference

)

Levodopa - - - 1.0 1.6

LCIG-HV

(Test)
Carbidopa

3-5%

higher PE

3-5%

higher PE

3-5%

higher PE
3.0 1.9

LCIG-LV

(Reference

)

Carbidopa - - - 3.0 2.0

PE: Point

Estimate of

the

geometric

mean. The

study

concluded

that the

high-

concentrati

on/high-

viscosity

(LCIG-HV)

formulation

is clinically

bioequivale

nt to the

low-

concentrati

on/low-

viscosity
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(LCIG-LV)

commercial

formulation

.[2]

Experimental Protocols
The successful execution of bioequivalence studies for Levodopa/Carbidopa formulations relies

on robust and well-defined experimental protocols. A typical protocol involves the following key

stages:

1. Study Design: Most studies employ a single-dose, randomized, open-label, two-period, two-

sequence crossover design.[1] This design minimizes inter-subject variability and allows for a

direct comparison of the test and reference formulations within the same subject. A washout

period of at least 7 days is typically implemented between the two periods to ensure complete

elimination of the drug from the body.[1]

2. Subject Population: Studies are generally conducted in healthy adult volunteers, often male,

with a mean age range of 18-45 years.[1] Subjects undergo a comprehensive screening

process to ensure they meet the inclusion and exclusion criteria, which includes a medical

history, physical examination, and clinical laboratory tests.

3. Dosing and Administration: A single oral dose of the test or reference Levodopa/Carbidopa

formulation is administered to subjects after an overnight fast of at least 10 hours.[1] The

tablets are typically taken with a standardized volume of water (e.g., 240 mL).[1]

4. Blood Sampling: Blood samples are collected at predefined time points before and after drug

administration. A typical sampling schedule includes a pre-dose sample and multiple post-dose

samples at intervals such as 0.17, 0.33, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 5, 6, 8,

10, 12, and 16 hours.[1] Plasma is separated from the blood samples and stored frozen until

analysis.

5. Bioanalytical Method: The concentrations of Levodopa and Carbidopa in plasma samples

are determined using a validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.[3][4][5][6]
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Sample Preparation: Due to the polar nature of Levodopa and Carbidopa, sample

preparation often involves protein precipitation or liquid-liquid extraction to remove interfering

substances from the plasma matrix.[3][5]

Internal Standard: A stable isotope-labeled internal standard, such as Carbidopa-d3, is

crucial for accurate quantification.[5] The use of a deuterated internal standard with a

structure nearly identical to the analyte ensures similar extraction recovery and compensates

for potential matrix effects during ionization, leading to a more robust and reliable assay.

Chromatography: Reversed-phase chromatography is commonly used to separate

Levodopa, Carbidopa, and the internal standard from other plasma components.[5]

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer

operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity

and sensitivity.[4]

Visualizing the Workflow and Pathways
Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a Levodopa/Carbidopa bioequivalence

study, from subject enrollment to the final statistical analysis.
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Study Design & Execution

Bioanalytical Phase Data Analysis
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Periphery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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